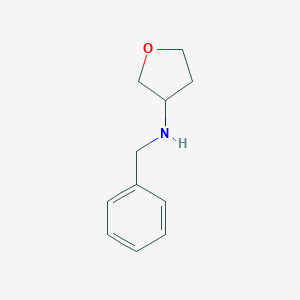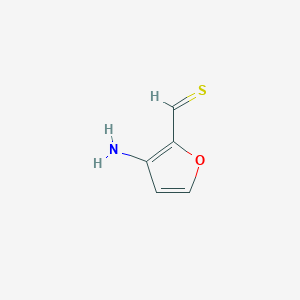
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The mechanism of action for Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) is not fully understood. However, studies have shown that it can inhibit the activity of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many cancer cells and plays a crucial role in tumor growth and metastasis. Therefore, the inhibition of CAIX by Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can potentially inhibit the growth and metastasis of cancer cells.
生化学的および生理学的効果
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to have both biochemical and physiological effects. Biochemically, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can inhibit the activity of CAIX, as mentioned earlier. Physiologically, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
One of the advantages of using Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is that it has been shown to have low toxicity levels. Additionally, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been shown to be stable under a wide range of conditions. However, one of the limitations of using Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) in lab experiments is that its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the research on Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)). One possible direction is to further investigate its potential therapeutic applications in cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and how it interacts with other molecules in the body. Finally, there is a need for more studies to determine the optimal dosage and administration of Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) for its potential therapeutic applications.
In conclusion, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) is a chemical compound that has significant potential in scientific research. Its potential therapeutic applications in cancer treatment and neurodegenerative diseases make it an important area of study. Further research is needed to fully understand its mechanism of action and optimize its dosage and administration for therapeutic purposes.
合成法
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) can be synthesized through the reaction of 4-hydrazinobutylamine and tert-butyl chloroformate. The reaction yields Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) as a white solid.
科学的研究の応用
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has been extensively studied for its potential therapeutic applications in cancer treatment. Studies have shown that Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has anticancer properties and can inhibit the growth of cancer cells. Additionally, Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI)) has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
特性
CAS番号 |
180851-51-8 |
|---|---|
製品名 |
Carbamic acid, (4-hydrazinobutyl)-, 1,1-dimethylethyl ester (9CI) |
分子式 |
C9H21N3O2 |
分子量 |
203.28 g/mol |
IUPAC名 |
tert-butyl N-(4-hydrazinylbutyl)carbamate |
InChI |
InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)11-6-4-5-7-12-10/h12H,4-7,10H2,1-3H3,(H,11,13) |
InChIキー |
ZXYUEZAHDSTLIG-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NCCCCNN |
正規SMILES |
CC(C)(C)OC(=O)NCCCCNN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-octahydropyrrolo[3,4-b]pyridine](/img/structure/B67971.png)
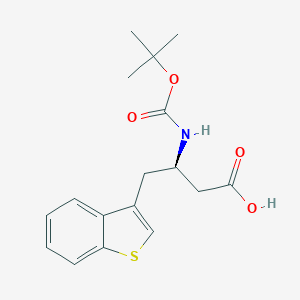
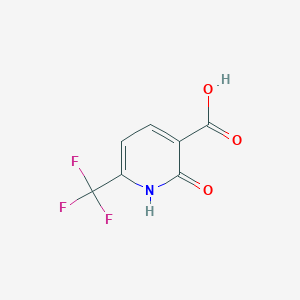
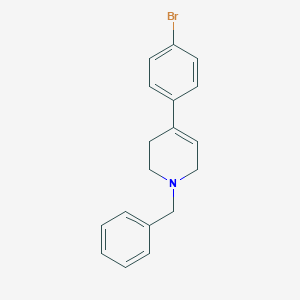
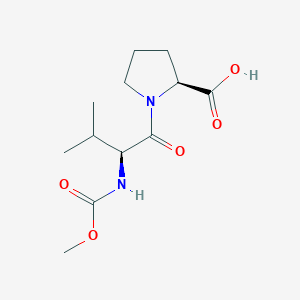
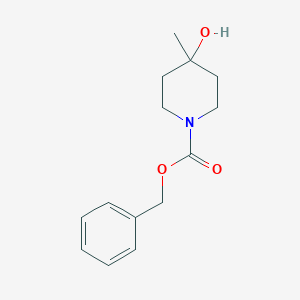
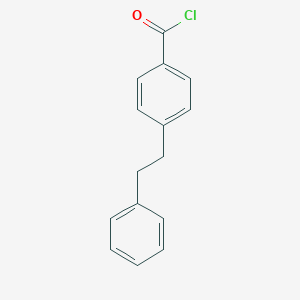
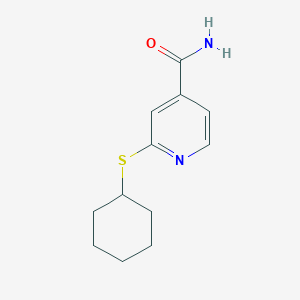
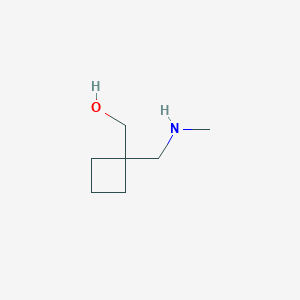
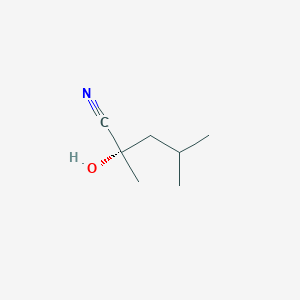
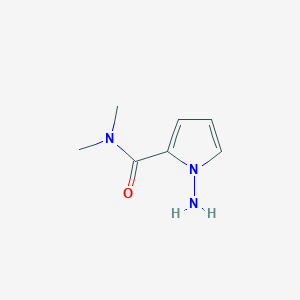
![2-Aminopyrido[2,3-b]pyrazin-3(4h)-one](/img/structure/B67997.png)
